molecular formula C20H25FN2O2S B11487494 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11487494
M. Wt: 376.5 g/mol
InChI Key: ZFKXQPSZXVVXTA-UHFFFAOYSA-N
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Description

1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclohex-1-en-1-yl group: This can be achieved through the reaction of cyclohexene with an appropriate reagent to introduce the ethyl group.

    Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of a fluorobenzene derivative.

    Construction of the pyrrole ring: This can be done through a series of cyclization reactions involving the appropriate precursors.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and fluorobenzene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzenesulfonyl group in 1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H25FN2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H25FN2O2S/c1-14-15(2)23(13-12-16-6-4-3-5-7-16)20(22)19(14)26(24,25)18-10-8-17(21)9-11-18/h6,8-11H,3-5,7,12-13,22H2,1-2H3

InChI Key

ZFKXQPSZXVVXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCC3=CCCCC3)C

Origin of Product

United States

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